molecular formula C17H25NO4S B2599100 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1797874-51-1

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2599100
CAS No.: 1797874-51-1
M. Wt: 339.45
InChI Key: CLQAYILSBHKMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a 4-methoxyphenyl group linked to an azetidine ring via a propan-1-one chain, with the azetidine further functionalized with an isobutylsulfonyl moiety. The azetidine ring is a four-membered nitrogen-containing heterocycle that is increasingly valued as a scaffold in the design of bioactive molecules . The sulfonyl group attached to the azetidine ring can be instrumental in modulating the compound's electronic properties and its ability to interact with biological targets through specific hydrogen bonding . Compounds containing the 4-methoxyphenylpropan-1-one structure have been investigated for their potential biological activities. Related structural motifs have been explored for their utility in creating compounds with fungicide, bactericide, and herbicide activities . Furthermore, the azetidine scaffold is a prominent feature in contemporary research, particularly in the development of tubulin polymerization inhibitors that exhibit potent antiproliferative effects in cancer cell lines, such as breast cancer models . As a building block, this compound offers researchers a versatile intermediate for further chemical modifications, including nucleophilic substitution reactions at the sulfonyl groups, to generate novel derivatives for biological screening . It is also a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. This compound is provided as a high-purity material to ensure consistent and reliable research outcomes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-13(2)12-23(20,21)16-10-18(11-16)17(19)9-6-14-4-7-15(22-3)8-5-14/h4-5,7-8,13,16H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQAYILSBHKMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions using 4-methoxyphenyl derivatives and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the compound with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities, receptor binding, and other biological processes.

    Medicine: The compound’s unique structure may make it a potential candidate for drug development, particularly in targeting specific biological pathways or diseases.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activities and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name R1 Substituent R3 Substituent Biological Activity (Reported) Key References
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one 3-(Isobutylsulfonyl)azetidin-1-yl 4-Methoxyphenyl Not explicitly reported -
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one (170) 4-Hydroxyphenyl 4-Methoxyphenyl Antifungal (Aspergillus niger)
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b) Phenyl 4-Methoxyphenyl Cytotoxic (MCF-7 cells)
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 3,4-Dimethoxyphenyl 4-Methoxyphenyl Synthetic intermediate
3-(Hydrazinyloxy)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (ME-7) Hydrazinyloxy-pyrazolyl 4-Methoxyphenyl Antimicrobial candidate

Key Observations :

  • Azetidine vs. Aromatic Rings : The target compound’s azetidine-sulfonyl group distinguishes it from analogs with aromatic R1 substituents (e.g., phenyl or hydroxyphenyl). This structural feature may influence conformational rigidity and solubility , as sulfonyl groups are polar and azetidines reduce steric bulk compared to six-membered rings .
  • Methoxy Positioning : The 4-methoxyphenyl group at R3 is conserved across multiple analogs, suggesting its role in π-π stacking or hydrogen bonding with biological targets .
Cytotoxicity and Anticancer Potential
  • Analog 4b: Demonstrates cytotoxic activity against MCF-7 breast cancer cells, with efficacy surpassing Tamoxifen in some cases . The phenylamino group at R3 may enhance DNA intercalation or kinase inhibition.
Antimicrobial and Antifungal Activity
  • Compound 170 : Exhibits antifungal activity against Aspergillus niger, attributed to the 4-hydroxyphenyl group’s ability to disrupt fungal cell membranes .
  • ME-7 : Features a hydrazinyloxy-pyrazolyl moiety, which is associated with antimicrobial activity in related compounds .
Anti-Inflammatory and Gastroprotective Effects
  • Chalcone Derivatives (e.g., 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one): Show dose-dependent inhibition of carrageenan-induced edema (anti-inflammatory) and significant gastroprotective activity in aspirin-induced ulcer models .

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